

# PROTAC BTK Degrader-6 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC BTK Degrader-6

Cat. No.: B12385471 Get Quote

# An In-depth Technical Guide to PROTAC BTK Degrader-6

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **PROTAC BTK Degrader-6**, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.

### **Introduction to PROTAC BTK Degrader-6**

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. **PROTAC BTK Degrader-6** is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By coopting the cell's natural protein disposal machinery, **PROTAC BTK Degrader-6** offers a promising strategy for the treatment of B-cell malignancies and autoimmune diseases where BTK activity is dysregulated.

### **Structure and Chemical Properties**

**PROTAC BTK Degrader-6** is comprised of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these



two moieties.[1]

Table 1: Chemical Properties of PROTAC BTK Degrader-6

| Property                                | Value                                                                                                                                                                                   | Reference |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                              | 5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | N/A       |
| Molecular Formula                       | C45H47N11O6                                                                                                                                                                             | [2]       |
| Molecular Weight                        | 837.942 g/mol                                                                                                                                                                           | [2]       |
| Canonical SMILES                        | NC1=C2C(=NC=N1)N(N=C2C<br>2=CC=C(C=C2)OC2=CC=CC=<br>C2)C2CCN(CC2)C(CN2CCN(<br>CC2)CC2CN(C2)C=2C=C1C(<br>N(C(C1=CC2)=O)C2C(NC(CC<br>2)=O)=O)=O                                           | [2]       |
| CAS Number                              | 2767204-39-5                                                                                                                                                                            | [2]       |
| DC50 (Degradation<br>Concentration 50%) | 3.18 nM                                                                                                                                                                                 | [3][4]    |
| Storage                                 | 2-8 °C                                                                                                                                                                                  | [2]       |
| Purity                                  | >95%                                                                                                                                                                                    | [2]       |

Table 2: Physicochemical and Pharmacokinetic Properties (General Information for Ibrutinib-Based PROTACs)

While specific data for **PROTAC BTK Degrader-6** is not publicly available, the following table provides general ranges and observations for similar ibrutinib-based PROTACs.



| Property                   | General Value/Observation                                                                                                                                                | Reference               |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Solubility                 | Generally soluble in DMSO.  Aqueous solubility is often low but can be improved by linker modification.                                                                  | [5][6]                  |
| Permeability (Caco-2)      | PROTACs often exhibit low to<br>moderate permeability. Assay<br>conditions may need<br>optimization (e.g., addition of<br>BSA) to improve recovery.                      | [7][8][9][10]           |
| Pharmacokinetics (in vivo) | Oral bioavailability can be challenging for PROTACs but has been achieved for some BTK degraders. Half-life and exposure are highly dependent on the specific structure. | [5][11][12][13][14][15] |

#### **Mechanism of Action**

**PROTAC BTK Degrader-6** functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.





Click to download full resolution via product page

Caption: Workflow of **PROTAC BTK Degrader-6** mediated protein degradation.

## **BTK Signaling Pathway**

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which ultimately results in the activation of transcription factors such as NF- kB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. By degrading BTK, **PROTAC BTK Degrader-6** effectively blocks these downstream signaling events.[16][17][18][19][20]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. CAS No.: 2767204-39-5; Synonyms: PROTAC BTK Degrader-6 [chemshuttle.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC BTK Degrader-6 Immunomart [immunomart.com]
- 5. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enamine.net [enamine.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]



- 20. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PROTAC BTK Degrader-6 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385471#protac-btk-degrader-6-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com